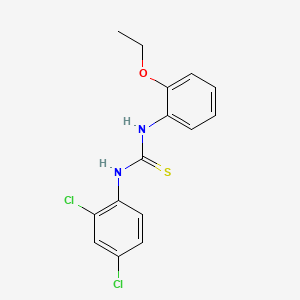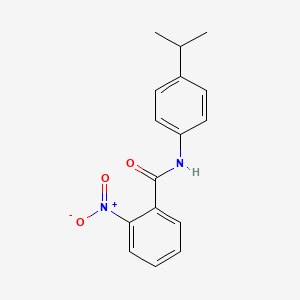![molecular formula C18H16N2OS B5809461 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B5809461.png)
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide, also known as MPTA, is a chemical compound that has been the focus of scientific research due to its potential applications in medicine and other fields. MPTA is a thiazole derivative that has been synthesized through various methods and has been found to have specific biochemical and physiological effects.
作用机制
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide's mechanism of action involves the inhibition of tubulin polymerization, which is essential for the formation of the microtubules that form the cytoskeleton of cells. By inhibiting tubulin polymerization, 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide disrupts the normal functioning of cells, leading to cell death. This mechanism is similar to that of other chemotherapeutic agents, such as taxanes.
Biochemical and Physiological Effects:
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide has been found to have specific biochemical and physiological effects, including the inhibition of tubulin polymerization, the induction of apoptosis, and the inhibition of microbial growth. 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide has also been found to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide has several advantages for use in lab experiments, including its high yield synthesis methods and its specific mechanism of action. However, 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide also has limitations, including its potential toxicity and the need for further research to fully understand its effects.
未来方向
There are several future directions for the study of 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide, including its potential use in combination with other chemotherapeutic agents, its use in the treatment of other diseases, and its potential as a lead compound for the development of new drugs. Further research is needed to fully understand the biochemical and physiological effects of 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide and its potential applications in medicine and other fields.
In conclusion, 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide is a chemical compound that has been the focus of scientific research due to its potential applications in medicine and other fields. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide and its applications in medicine and other fields.
合成方法
The synthesis of 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide has been achieved through various methods, including the reaction between 4-methylphenyl isothiocyanate and N-phenylacetamide in the presence of a base, such as potassium carbonate. Another method involves the reaction between 4-methylphenyl isothiocyanate and 2-aminothiophenol, followed by the reaction with N-phenylacetamide in the presence of a base. Both methods have been successful in producing 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide with high yields.
科学研究应用
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide has been studied for its potential applications in medicine, particularly in the treatment of cancer. Research has shown that 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide has also been found to have antimicrobial properties, inhibiting the growth of various bacteria and fungi.
属性
IUPAC Name |
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-13-7-9-14(10-8-13)16-12-22-18(20-16)11-17(21)19-15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMKOEKBDARQLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5809389.png)



![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5809403.png)
![5-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5809407.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5809409.png)





